![molecular formula C22H23FN2O5 B13723174 (3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)

(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

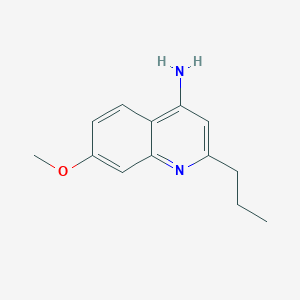

Escitalopram is a selective serotonin reuptake inhibitor (SSRI) used primarily to treat major depressive disorder and generalized anxiety disorder . It is the S-enantiomer of citalopram, which means it is a more refined version of the racemic mixture of citalopram . Escitalopram is known for its high selectivity and potency in inhibiting the serotonin transporter, making it a widely prescribed antidepressant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of escitalopram involves several key steps. One common method includes the isolation of a diol compound as an oxalate salt, followed by the resolution of the diol compound and cyclization of the resolved compound . Another method involves the chromatographic separation of the enantiomers of citalopram using a chiral stationary phase such as Chiralpak AD or Chiralcel OD . The process typically includes the cyanation of optically active intermediates .

Industrial Production Methods

Industrial production of escitalopram often involves the use of large-scale chromatographic techniques to separate the enantiomers of citalopram. The resolved S-enantiomer is then subjected to further chemical reactions to produce escitalopram . The use of chiral stationary phases and the resolution of diol compounds are critical steps in ensuring the purity and efficacy of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Escitalopram undergoes various chemical reactions, including:

Oxidation: Conversion of the cyano group to a carboxylic acid.

Reduction: Not commonly reported for escitalopram.

Substitution: Replacement of the cyano group with ester groups such as allyl, propargyl, methoxyethyl, benzyl, and ρ-tolyl.

Common Reagents and Conditions

Substitution: Often carried out using esterification reagents like alcohols in the presence of acid catalysts.

Major Products Formed

Oxidation: 5-carboxyescitalopram.

Substitution: Various ester analogues of escitalopram.

Applications De Recherche Scientifique

Escitalopram is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the effects of chirality on drug efficacy . In biology and medicine, escitalopram is used to investigate the mechanisms of depression and anxiety disorders, as well as the role of serotonin in mood regulation . Industrially, it is a key component in the production of antidepressant medications .

Mécanisme D'action

Escitalopram works by selectively inhibiting the reuptake of serotonin, a neurotransmitter, in the brain . This inhibition increases the levels of serotonin available in the synaptic cleft, enhancing serotonergic neurotransmission . The primary molecular target for escitalopram is the serotonin transporter (SERT), which is responsible for serotonin reuptake at the terminals and cell bodies of serotonergic neurons . Escitalopram also exhibits allosteric modulation of SERT, which may contribute to its superior efficacy and faster onset of action compared to other SSRIs .

Comparaison Avec Des Composés Similaires

Similar Compounds

Citalopram: The racemic mixture from which escitalopram is derived.

Fluoxetine: Another SSRI with a similar mechanism of action.

Paroxetine: An SSRI used for similar indications.

Sertraline: Another SSRI with comparable efficacy.

Uniqueness of Escitalopram

Escitalopram is unique in its high selectivity and potency for the serotonin transporter compared to other SSRIs . It has been shown to be more effective than citalopram in achieving acute response and remission in patients with major depressive disorder . Additionally, escitalopram’s allosteric modulation of SERT sets it apart from other SSRIs, potentially contributing to its superior clinical outcomes .

Propriétés

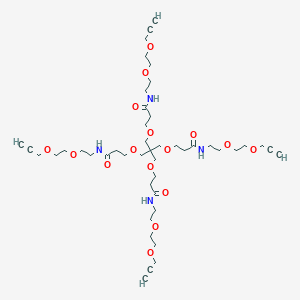

Formule moléculaire |

C22H23FN2O5 |

|---|---|

Poids moléculaire |

414.4 g/mol |

Nom IUPAC |

(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1H-2-benzofuran-5-carbonitrile;oxalic acid |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-6-8-18(21)9-7-17)19-12-15(13-22)4-5-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1 |

Clé InChI |

DQFCOLLBNWRTLO-BDQAORGHSA-N |

SMILES isomérique |

CN(C)CCC[C@@]1(C2=C(CO1)C=CC(=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |

SMILES canonique |

CN(C)CCCC1(C2=C(CO1)C=CC(=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)

![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)

![5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)

![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)

![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)

![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)

![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)